14,15beta-Dihydroxyklaineanone chemical structure and properties
14,15beta-Dihydroxyklaineanone chemical structure and properties
Structural Elucidation, Isolation Methodologies, and Pharmacological Applications[1][2]
Executive Summary
14,15β-Dihydroxyklaineanone (C₂₀H₂₈O₈) is a bioactive C20-quassinoid isolated from the roots of Eurycoma longifolia (Simaroubaceae).[1] Distinct from its structural analog eurycomanone, this compound possesses a unique hydroxylation pattern at the C14 and C15 positions of the picrasane skeleton. It has garnered significant research interest due to its potent cytotoxic activity against human cervical carcinoma (HeLa) cells and its ability to inhibit Epstein-Barr virus (EBV) activation.[1] This guide provides a comprehensive technical analysis of its chemical properties, isolation protocols, and biological mechanisms for researchers in natural product chemistry and drug discovery.[1]
Part 1: Chemical Identity & Structural Properties[1][2]
14,15β-Dihydroxyklaineanone is a highly oxygenated diterpenoid belonging to the picrasane class of quassinoids.[1] Its structure is characterized by a rigid tetracyclic framework functionalized with multiple hydroxyl groups and an
Chemical Specifications
| Property | Specification |
| IUPAC Name | (1R,2S,3S,7S,9R,12R,13R,14S,15R,16R,17S)-3,12,13,15,16-pentahydroxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadec-5-ene-4,11-dione |
| Common Name | 14,15β-Dihydroxyklaineanone |
| CAS Number | 137359-82-1 |
| Molecular Formula | C₂₀H₂₈O₈ |
| Molecular Weight | 396.43 g/mol |
| Classification | C20-Quassinoid (Picrasane type) |
| Stereochemistry | Beta-orientation of hydroxyl groups at C14 and C15 |
Structural Elucidation & Spectroscopic Features
The structural integrity of 14,15β-dihydroxyklaineanone is defined by the presence of a lactone ring and a specific oxygenation pattern.
-
¹H-NMR Characteristics: The spectrum typically exhibits singlet methyl signals corresponding to the angular methyls (C19, C20, C30).[1] A characteristic olefinic proton signal at C3 (approx.[1]
6.0-6.2 ppm) confirms the presence of the conjugated enone system. The protons at C14 and C15 appear as oxymethine signals, shifted downfield due to the hydroxyl substituents. -
¹³C-NMR Characteristics: Key diagnostic peaks include the carbonyl carbons (C2 ketone and C16 lactone carbonyls) appearing between
170-200 ppm.[1] The olefinic carbons (C3, C4) and oxygenated methine carbons (C11, C12, C14, C15) provide the fingerprint for the picrasane skeleton.[1]
Figure 1: Structural logic of 14,15β-Dihydroxyklaineanone.[1][2][3][4] The enone system and specific beta-hydroxyl groups are critical for its pharmacophore.
Part 2: Isolation & Purification Protocols
Isolating 14,15β-dihydroxyklaineanone requires a polarity-guided fractionation approach, as quassinoids are moderately polar.[1] The following protocol is synthesized from established methodologies for Eurycoma longifolia root extraction.
Reagents Required[5][6][4]
-
Dried Eurycoma longifolia roots (ground to powder).[1]
-
Solvents: Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc), n-Butanol (n-BuOH), Water.[1]
-
Stationary Phase: Silica gel 60 (0.040-0.063 mm), Diaion HP-20 resin.[1]
Step-by-Step Methodology
-
Extraction:
-
Macerate 1 kg of dried root powder in 95% EtOH (5 L) for 72 hours at room temperature.
-
Filter and concentrate the filtrate under reduced pressure (Rotavap, 40°C) to yield a crude ethanolic extract.
-
Expert Insight: Ethanol is preferred over water initially to maximize the yield of both glycosylated and aglycone quassinoids while minimizing polysaccharide extraction.
-
-
Solvent Partitioning:
-
Chromatographic Separation:
-
Subject the EtOAc residue to Silica Gel Column Chromatography.
-
Elution Gradient: Chloroform:Methanol (CHCl₃:MeOH) starting at 100:0, stepping to 95:5, 90:10, 85:15.[1]
-
Monitoring: Check fractions via TLC (CHCl₃:MeOH 9:1). Quassinoids typically appear as dark spots under UV (254 nm) due to the enone system or turn brown upon spraying with 10% H₂SO₄ and heating.
-
-
Purification:
-
Combine fractions containing the target compound (Rf ~0.4-0.5 in 9:1 CHCl₃:MeOH).
-
Perform a final purification step using HPLC (C18 column) or recrystallization from MeOH/Ether.[1]
-
Figure 2: Isolation workflow targeting the Ethyl Acetate fraction, where 14,15β-dihydroxyklaineanone is most abundant.[1]
Part 3: Pharmacological Profile & Mechanism[1]
Cytotoxicity
14,15β-Dihydroxyklaineanone exhibits significant cytotoxic activity, particularly against cervical carcinoma cells.[1]
-
Potency: IC₅₀ values are reported in the range of 48.18 µM (SRB assay) to 5 µM (EBV inhibition context).
-
Comparison: While less potent than eurycomanone (IC₅₀ < 5 µM), its specific structural features offer a distinct toxicity profile, potentially with lower side effects on normal cells.[1]
Antiviral Activity (EBV)
A distinguishing property of this compound is its ability to inhibit tumor promoter-induced Epstein-Barr virus (EBV) activation.[1]
-
Activity: Inhibits EBV activation induced by TPA (12-O-tetradecanoylphorbol-13-acetate).[1]
-
IC₅₀: ~5 µM.[9]
-
Significance: This suggests potential utility in preventing viral-associated malignancies, such as nasopharyngeal carcinoma.[1]
Mechanism of Action
The mechanism is likely multimodal, characteristic of quassinoids:
-
Protein Synthesis Inhibition: The picrasane skeleton interferes with ribosomal function, halting peptide elongation.
-
Apoptosis Induction: Downregulation of anti-apoptotic proteins (e.g., Bcl-2) and upregulation of pro-apoptotic factors (e.g., Bax, Caspase-3).[1]
-
Michael Addition: The
-unsaturated ketone at C2-C3 can act as a Michael acceptor, alkylating sulfhydryl groups on critical enzymes, thereby disrupting cellular signaling.[1]
Figure 3: Proposed mechanistic pathways. The compound targets fundamental cellular machinery and viral replication markers.
Part 4: Experimental Protocol (Cytotoxicity Assay)
To validate the activity of isolated 14,15β-dihydroxyklaineanone, the following MTT assay protocol is recommended.
Objective: Determine the IC₅₀ against HeLa cells.
-
Cell Culture:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[1]
-
Maintain at 37°C in a 5% CO₂ humidified incubator.
-
-
Seeding:
-
Seed cells in 96-well plates at a density of
cells/well. -
Incubate for 24 hours to allow attachment.
-
-
Treatment:
-
Dissolve 14,15β-dihydroxyklaineanone in DMSO (Stock 10 mM).
-
Prepare serial dilutions in media (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure final DMSO concentration is < 0.1%.[1]
-
Add 100 µL of treatment media to wells. Include Vehicle Control (DMSO only) and Positive Control (e.g., Doxorubicin).[1]
-
Incubate for 48-72 hours.[1]
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until purple formazan crystals form.
-
-
Solubilization & Measurement:
-
Remove media carefully.
-
Add 100 µL DMSO to dissolve crystals.
-
Measure absorbance at 570 nm using a microplate reader.
-
-
Analysis:
References
-
Tung, N. H., et al. (2017).[1] Quassinoids from the Root of Eurycoma longifolia and Their Antiproliferative Activity on Human Cancer Cell Lines. Pharmacognosy Magazine, 13(51), 459-462.[1] Link
-
Jiwajinda, S., et al. (2002).[1][9] Suppressive effects of quassinoids from Eurycoma longifolia on Epstein-Barr virus activation.[1][9] Journal of Ethnopharmacology, 82(1), 55-58.[1] Link
-
PubChem. (n.d.).[1] 14,15beta-Dihydroxyklaineanone (CID 10883790).[1] National Center for Biotechnology Information.[1] Link
-
Kuo, P. C., et al. (2004).[1] Cytotoxic principles from the formosan milkweed, Asclepias curassavica. Journal of Natural Products, 67(11), 1919-1922.[1] (Reference for comparative quassinoid cytotoxicity methods). Link[1]
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